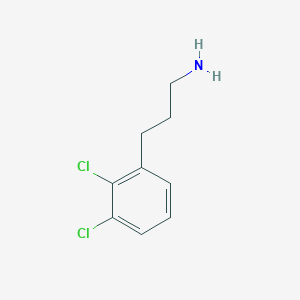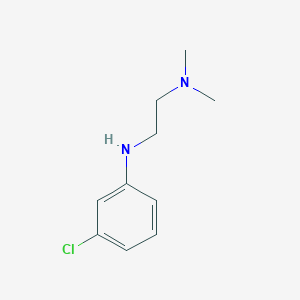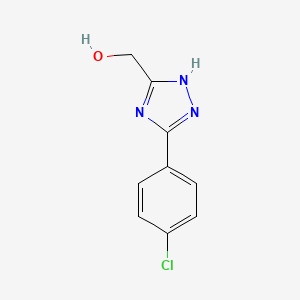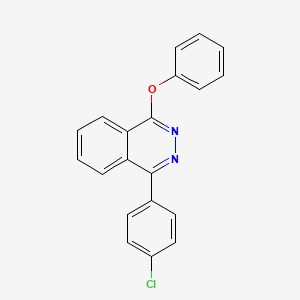
3-(2,3-Dichloro-phenyl)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dichloro-phenyl)-propylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a propylamine group attached to a dichlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-phenyl)-propylamine typically involves the reaction of 2,3-dichlorophenylacetonitrile with a suitable amine under specific conditions. One common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more cost-effective and scalable methods. One such method includes the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature conditions. The reaction is typically conducted at temperatures ranging from 120°C to 220°C, followed by purification steps to achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dichloro-phenyl)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dichloro-phenyl)-propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(2,3-Dichloro-phenyl)-propylamine involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmitter release in the brain. This interaction can modulate dopaminergic signaling pathways, potentially leading to therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different pharmacological properties.
3,4-Dichlorophenylpiperazine: Another dichlorinated aromatic amine with distinct biological activities.
Uniqueness
3-(2,3-Dichloro-phenyl)-propylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Its ability to interact with dopamine receptors distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H11Cl2N |
|---|---|
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
3-(2,3-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4,6,12H2 |
InChI-Schlüssel |
DKHTWIWQBPNSSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12123382.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)

![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)



![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
![Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12123446.png)
![Quinoline, 8-[(chloromethyl)thio]-](/img/structure/B12123450.png)

